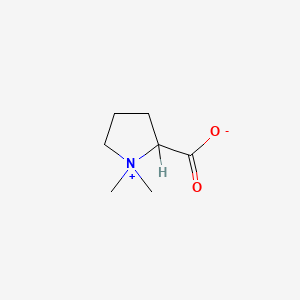

1,1-Dimethylpyrrolidinium-2-carboxylate

Description

Properties

IUPAC Name |

1,1-dimethylpyrrolidin-1-ium-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8(2)5-3-4-6(8)7(9)10/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUNUTVVOOHQPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1C(=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274274 | |

| Record name | stachydrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32039-73-9 | |

| Record name | stachydrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Applications

-

Anticancer Activity

- Recent studies have highlighted the potential of 1,1-dimethylpyrrolidinium-2-carboxylate derivatives in cancer treatment. For instance, compounds functionalized with pyridinium groups have demonstrated significant antiproliferative effects against various cancer cell lines, including those resistant to standard therapies like cisplatin and doxorubicin. These compounds induce oxidative stress and apoptosis in cancer cells, suggesting a novel mechanism of action distinct from conventional anticancer drugs .

Compound Activity Cell Line Concentration Compound 13 Antiproliferative NIH:OVCAR-3 10 μM Compound 14 Antitumor Mouse xenograft model 15 mg/kg - Neuroprotective Effects

- Alkaloid Research

Agricultural Applications

- Plant Growth Regulation

- Pest Resistance

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a series of pyridinium-functionalized fullerene derivatives on cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through oxidative stress pathways. In vivo tests on mouse models showed reduced tumor growth when treated with these derivatives, highlighting their potential as new anticancer agents .

Case Study 2: Neuroprotective Properties

Research focused on the neuroprotective effects of this compound derivatives in models of oxidative stress-induced neurotoxicity. The findings suggested that these compounds could mitigate neuronal damage and improve cognitive function in animal models, paving the way for future therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

4-Hydroxy-1,1-dimethylpyrrolidinium-2-carboxylate (Betonicine/Achillein)

- CAS : 515-25-3

- Molecular Formula: C₇H₁₃NO₃

- Molecular Weight : 159.18 g/mol

- Key Differences :

- Sources : Predominantly isolated from Achillea millefolium (yarrow) and Lamiaceae species (Betonica officinalis, Marrubium vulgare) .

- Pharmacology: Limited preclinical data; historically studied for non-specific bioactivity but lacks therapeutic validation .

Calystegine B (8-Azabicyclo[3.2.1]octane-1,2,3,4-tetrol)

- CAS : PubChem CID 124434

- Molecular Formula: C₇H₁₃NO₄

- Molecular Weight : 191.18 g/mol

- Key Differences: Bicyclic tropane alkaloid with a rigid azabicyclo structure, contrasting with the monocyclic pyrrolidine core of stachydrine . Acts as a potent inhibitor of glucosylceramidase beta (GBA), a target in Gaucher disease .

- Sources : Found in Solanaceae (Solanum dulcamara, Atropa belladonna) and Convolvulaceae .

- Pharmacology : Actively investigated for enzyme inhibition, with 8 ongoing bioassay studies as of 2020 .

Methyl 1-methylpyrrolidine-2-carboxylate

- CAS : 37619-24-2

- Molecular Formula: C₇H₁₁NO₂

- Molecular Weight : 141.17 g/mol

- Key Differences: Ester derivative lacking the zwitterionic character of stachydrine .

Comparative Data Table

Key Research Findings

Abundance vs. Bioactivity :

- Stachydrine and betonicine are abundant in high-occurrence plant species (e.g., A. millefolium: 990,000 occurrences), yet their therapeutic utility lags behind less abundant alkaloids .

- Calystegine B’s structural complexity correlates with targeted enzyme inhibition, highlighting the role of molecular architecture in bioactivity .

Synthetic Accessibility :

- Methyl 1-methylpyrrolidine-2-carboxylate is a precursor in stachydrine synthesis but lacks natural pharmacological relevance .

Biosynthetic Pathways :

- Stachydrine production via fungal fermentation demonstrates scalable biosynthesis, unlike betonicine, which relies on plant extraction .

Preparation Methods

General Synthetic Approach

This compound can be synthesized by alkylation of pyrrolidine derivatives followed by carboxylation or by direct quaternization of 2-carboxypyrrolidine derivatives. The key step involves methylation of the pyrrolidine nitrogen to form the quaternary ammonium salt, typically using methylating agents such as methyl iodide or dimethyl carbonate under mild conditions.

Alkylation Using Dimethyl Carbonate

A recent green chemistry approach involves the use of dimethyl carbonate as a methylating agent to prepare N,N-dimethylpyrrolidinium salts, including this compound. This method proceeds via a simple alkylation reaction of the neutral amine (pyrrolidine derivative) with dimethyl carbonate, followed by conversion of the methyl carbonate anion-based salt to the hydrogen carbonate salt. The reaction occurs near room temperature in aqueous media, producing only gaseous byproducts (CO2 and H2O), which simplifies purification and avoids halide or metal ion contamination.

1,3-Dipolar Cycloaddition Route for Pyrrolidinium Derivatives

In the synthesis of related pyrrolidinium derivatives, 1,3-dipolar cycloaddition of azomethine ylides generated from glycine analogues or pyrrolidine derivatives with aldehydes has been employed. This method allows the construction of the pyrrolidinium ring with various substituents. Subsequent methylation with methyl iodide yields the quaternary ammonium salts. Although this method is more commonly applied to fullerene derivatives, it demonstrates the versatility of pyrrolidinium salt synthesis.

One-Pot Processes for Pyrrolidinium Salts

Patent literature describes one-pot processes for preparing pyrrolidinium salts, including glycopyrrolate salts, which are structurally related to this compound. These processes use commercially available acids and avoid hazardous reagents like sodium hydride. The reaction involves esterification, methylation, and crystallization steps under controlled temperatures, yielding high-purity quaternary ammonium salts.

Comparative Data Table of Preparation Methods

Detailed Research Findings

The dimethyl carbonate alkylation method is notable for its environmental friendliness and operational simplicity. It avoids the use of toxic methylating agents like methyl iodide or methyl bromide and produces only gaseous byproducts, which can be vented safely. This method also yields salts free from halide contamination, which is beneficial for pharmaceutical applications.

The 1,3-dipolar cycloaddition approach, while more complex, allows the synthesis of pyrrolidinium derivatives with diverse substituents, enabling structural modifications. However, methylation with methyl iodide requires careful handling due to toxicity and potential side reactions. This method has been successfully applied to synthesize fullerene derivatives bearing pyrrolidinium moieties, indicating its utility in complex molecule synthesis.

The patented one-pot process for glycopyrrolate salts demonstrates a practical industrial approach to pyrrolidinium salt synthesis. It involves esterification of the pyrrolidine ring, methylation, and crystallization steps with controlled temperature profiles to achieve high enantiomeric purity. This process avoids hazardous reagents and conditions, making it safer and more efficient for large-scale production.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the stereochemistry of 1,1-Dimethylpyrrolidinium-2-carboxylate?

- Methodological Answer : Use 2D NMR techniques (e.g., COSY, NOESY) to resolve stereochemical ambiguities. The compound’s (2S) configuration (as per IUPAC naming) can be confirmed by comparing coupling constants and nuclear Overhauser effects (NOE) with reference data for L-proline derivatives . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight (143.18 g/mol) and functional groups (carboxylate, pyrrolidinium ring) .

Q. How can the purity of this compound be assessed in synthetic batches?

- Methodological Answer : Employ reverse-phase HPLC with a polar embedded stationary phase (e.g., C18 column) and UV detection at 210–220 nm. Use a mobile phase of water/acetonitrile (95:5) with 0.1% formic acid to separate impurities. Purity thresholds should align with pharmacopeial standards (>95% area under the curve) .

Q. What are the key challenges in synthesizing this compound, and how can they be mitigated?

- Methodological Answer : Dimethylation of L-proline often leads to incomplete quaternization. Optimize reaction conditions by using excess methyl iodide in a DMF/water mixture under nitrogen, with controlled pH (8–9) to minimize side reactions. Monitor progress via TLC (silica gel, ninhydrin staining) .

Advanced Research Questions

Q. How does the zwitterionic structure of this compound influence its solubility and stability in aqueous buffers?

- Methodological Answer : The compound’s zwitterionic nature enhances solubility in polar solvents (e.g., water, methanol) but may lead to pH-dependent aggregation. Conduct dynamic light scattering (DLS) and zeta potential measurements across a pH range (3–10) to assess colloidal stability. Buffers with ionic strengths >0.1 M are recommended to suppress electrostatic interactions .

Q. What mechanisms underlie the reported bioactivity of this compound in plant stress responses?

- Methodological Answer : Hypothesized roles include osmoregulation and reactive oxygen species (ROS) scavenging. Validate via in vitro assays:

- Measure osmotic potential changes in plant cell cultures under salt stress.

- Quantify ROS (e.g., H₂O₂) using fluorescent probes (e.g., DCFH-DA) in the presence/absence of the compound.

- Cross-reference with transcriptomic data to identify upregulated stress-response genes .

Q. How can contradictory NMR data for this compound in different solvents be resolved?

- Methodological Answer : Solvent-induced shifts in H and C NMR spectra arise from hydrogen bonding and ion-pairing effects. Compare data in deuterated water (D₂O) versus deuterated DMSO to isolate solvent interactions. Use DFT calculations (e.g., B3LYP/6-31G*) to model solvent effects on chemical shifts .

Q. What strategies are effective for stabilizing this compound in long-term storage?

- Methodological Answer : Lyophilize the compound and store under argon at −20°C to prevent hygroscopic degradation. Periodically assess stability via LC-MS to detect hydrolysis products (e.g., dimethylamine, L-proline). Add antioxidants (e.g., 0.01% BHT) to aqueous solutions if ROS-mediated degradation is observed .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across literature (e.g., 210–225°C)?

- Methodological Answer : Variations arise from differences in crystallinity and residual solvent content. Recrystallize the compound from ethanol/water (1:1), and perform differential scanning calorimetry (DSC) at a heating rate of 5°C/min under nitrogen. Compare results with thermogravimetric analysis (TGA) to confirm decomposition thresholds .

Q. How should researchers address discrepancies in reported bioactivity between synthetic and natural isolates of this compound?

- Methodological Answer : Natural isolates may contain co-extracted metabolites (e.g., flavonoids) that synergize activity. Perform LC-MS metabolomic profiling of natural extracts and compare bioassay results (e.g., antimicrobial IC₅₀) against synthetic standards. Use statistical models (e.g., PCA) to identify confounding factors .

Methodological Recommendations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.